Z-Trp-OBzl

Overview

Description

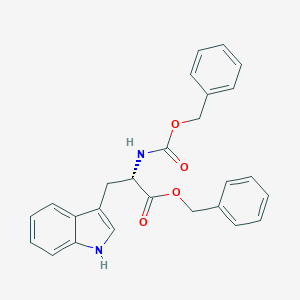

Z-Trp-OBzl (CAS 69876-37-5) is a protected tryptophan derivative extensively used in peptide synthesis and organic chemistry. Its molecular formula is C₂₆H₂₄N₂O₄, with a molecular weight of 428.48 g/mol and a purity of ≥98% . The compound features a carbobenzyloxy (Z) group protecting the α-amino group and a benzyl (Bzl) ester protecting the carboxylic acid moiety. This dual protection enhances stability during synthetic reactions, particularly in solid-phase peptide synthesis (SPPS) . Key synonyms include N-α-Carbobenzyloxy-L-tryptophan benzyl ester and Cbthis compound .

Preparation Methods

Stepwise Synthesis of Z-Trp-OBzl

Protection of the α-Amino Group

The synthesis begins with the protection of tryptophan’s α-amino group using carbobenzyloxy chloride (Z-Cl). This reaction is typically conducted in a biphasic system comprising water and an organic solvent (e.g., dioxane or tetrahydrofuran) under alkaline conditions (pH 10–12) maintained by sodium hydroxide. The Z group is introduced via nucleophilic substitution, where the amino group attacks the electrophilic carbonyl carbon of Z-Cl . Excess Z-Cl ensures complete conversion, and the reaction is monitored via thin-layer chromatography (TLC) until the starting material is consumed .

Reaction Conditions :

-

Solvent : Water/dioxane (1:2 v/v)

-

Temperature : 0–5°C (to minimize racemization)

-

Reagents : Z-Cl (1.2 equiv), NaOH (2.5 equiv)

-

Time : 4–6 hours

The intermediate, Z-Trp-OH, is isolated by acidifying the reaction mixture to pH 2–3, precipitating the product, which is then filtered and washed with cold water .

Protection of the Carboxylic Acid Group

The carboxylic acid moiety of Z-Trp-OH is subsequently protected as a benzyl ester using benzyl bromide. This step is performed in anhydrous dimethylformamide (DMF) under inert atmosphere (N₂ or Ar) to prevent hydrolysis. A mild base, such as potassium carbonate (K₂CO₃), facilitates deprotonation of the carboxylic acid, enhancing nucleophilic attack on benzyl bromide .

Reaction Conditions :

-

Solvent : Anhydrous DMF

-

Temperature : Room temperature (20–25°C)

-

Reagents : Benzyl bromide (1.5 equiv), K₂CO₃ (3.0 equiv)

-

Time : 12–18 hours

Post-reaction, the mixture is diluted with ethyl acetate, washed with brine to remove residual DMF, and dried over sodium sulfate. Evaporation under reduced pressure yields crude this compound, which is purified via recrystallization from ethanol/water or column chromatography .

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base critically impacts reaction efficiency. Polar aprotic solvents like DMF enhance the solubility of intermediates, while K₂CO₃ provides sufficient basicity without promoting ester hydrolysis. Substituting K₂CO₃ with stronger bases (e.g., NaOH) risks saponification of the benzyl ester, reducing yields .

Temperature Control

Maintaining low temperatures (0–5°C) during α-amino protection minimizes racemization, a common issue in amino acid derivatization. Elevated temperatures during benzylation (>30°C) accelerate side reactions, such as indole alkylation, necessitating strict thermal regulation .

Industrial-Scale Production Considerations

Scalability Challenges

Large-scale synthesis requires adjustments to maintain yield and purity:

-

Reagent Stoichiometry : Benzyl bromide is used in 10–15% excess to compensate for volatility losses.

-

Purification : Recrystallization is preferred over chromatography for cost efficiency, with ethanol/water (7:3 v/v) yielding >95% pure product .

Analytical Characterization

Post-synthesis, this compound is characterized using:

-

NMR Spectroscopy : ¹H NMR (DMSO-d₆) displays characteristic signals: δ 7.2–7.4 (m, 10H, Z and OBzl aromatic protons), δ 4.5–4.7 (q, 2H, CH₂ of OBzl), δ 3.1–3.3 (m, 2H, CH₂ of tryptophan side chain) .

-

HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) confirm purity >98% .

-

Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 429.5, consistent with the molecular formula C₂₆H₂₄N₂O₄ .

Challenges and Troubleshooting

Racemization During α-Amino Protection

Racemization at the α-carbon is mitigated by:

-

Conducting reactions at 0–5°C.

-

Using HOBt (1-hydroxybenzotriazole) as an additive to suppress base-induced epimerization .

Incomplete Benzylation

Incomplete esterification arises from moisture contamination. Solutions include:

Chemical Reactions Analysis

Key Reaction Types

Z-Trp-OBzl participates in diverse reactions, including enzymatic coupling , acylation , substitution , and hydrogenation .

C–N Coupling

- Reagents : Benzotriazole derivatives (e.g., compound 2 ) with KI/KIO₃ enable site-specific modification of tryptophan residues .

- Conditions : Performed in DMSO/H₂O at 0°C, yielding stable C–N bonds without indole ring oxidation .

- Applications : Used to modify bioactive peptides (e.g., neuromedin B, bombesin) for enhanced stability or activity .

DNA Intercalation

- Mechanism : Derivatives like Asn-Trp-Trp-OBzl intercalate into DNA via π-π stacking, disrupting replication and transcription .

- Evidence : UV-vis spectroscopy and molecular docking confirm binding to DNA minor grooves .

Industrial and Synthetic Relevance

- Scalability : Catalytic hydrogenation and acylation steps are adaptable to large-scale production, with precise pH and temperature control ensuring >90% purity .

- Comparative Reactivity : The benzyl ester group enhances reaction rates by 4× compared to methyl esters, minimizing hydrolysis .

Research Advancements

- Arylation : Photoredox methods enable C(2)-arylation of indole rings using aryldiazonium salts under mild conditions, expanding functionalization possibilities .

- Biological Activity : Modified this compound derivatives exhibit anti-tumor activity via DNA intercalation, validated in vitro (IC₅₀ = 2–10 μM) .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Z-Trp-OBzl serves primarily as a protecting group for the amino acid tryptophan in solid-phase peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions during peptide coupling, allowing for the selective removal of the ester under mild conditions. This property is crucial for synthesizing peptides with high purity and specificity.

Applications in Scientific Research

This compound has several applications across different scientific disciplines:

- Chemistry : Utilized in solid-phase peptide synthesis to protect tryptophan residues from side reactions.

- Biology : Helps study protein-protein interactions and enzyme mechanisms.

- Medicine : Investigated for potential anti-tumor properties and neuroprotective effects.

- Industry : Employed in producing synthetic peptides for pharmaceuticals and research purposes.

Neuroprotective Effects

In preclinical studies involving animal models, this compound demonstrated neuroprotective effects. For instance, administration post-stroke resulted in reduced neuronal death and improved functional recovery in rat models. The mechanism was attributed to enhanced activity of neuroprotective pathways .

Alzheimer's Disease Models

Research involving transgenic mouse models of Alzheimer's disease showed that treatment with this compound led to decreased levels of amyloid-beta. This suggests a role in modulating neuroinflammation and amyloid pathology through activation of specific biochemical pathways.

Mechanism of Action

The mechanism of action of Z-Trp-OBzl involves its role as a protecting group in peptide synthesis. The compound protects the tryptophan residue from acid-catalyzed side reactions, facilitating the purification and isolation of peptides. The indole nucleus of this compound can undergo modifications that enhance its solubility and stability during synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Z-Trp-OBzl belongs to a family of Z-protected tryptophan derivatives. Below is a detailed comparison with three closely related analogs:

Z-Trp-OH (CAS 7432-21-5)

- Molecular Formula : C₁₉H₁₈N₂O₄.

- Molecular Weight : 338.36 g/mol .

- Key Differences: Solubility: Z-Trp-OH is more polar due to the free carboxylic acid, making it soluble in aqueous alkaline solutions. In contrast, this compound’s benzyl ester increases lipophilicity, favoring organic solvents like dichloromethane or DMF . Reactivity: The free carboxylic acid in Z-Trp-OH allows direct activation for coupling, whereas this compound requires ester deprotection (e.g., hydrogenolysis) before further functionalization .

- Applications : Z-Trp-OH is used in solution-phase synthesis, while this compound is preferred in SPPS due to its compatibility with resin-based strategies .

Z-Trp-OMe (CAS 2717-76-2)

- Structure: Z-protected α-amino group with a methyl ester.

- Molecular Formula : C₂₀H₂₀N₂O₄.

- Molecular Weight : 352.38 g/mol .

- Key Differences: Deprotection Conditions: The methyl ester in Z-Trp-OMe requires strong acidic or basic hydrolysis (e.g., HCl/MeOH or NaOH), whereas the benzyl ester in this compound is cleaved under milder hydrogenolytic conditions (H₂/Pd-C) . Stability: Methyl esters are less stable than benzyl esters under basic conditions, limiting Z-Trp-OMe’s utility in prolonged reactions .

- Applications : Z-Trp-OMe is suitable for small-scale syntheses where rapid deprotection is feasible, while this compound is ideal for multi-step processes requiring selective deprotection .

H-Trp-OBzl·HCl (CAS 35858-81-2)

- Structure: Benzyl ester with a free α-amino group (hydrochloride salt).

- Molecular Formula : C₁₈H₁₈N₂O₂·HCl.

- Molecular Weight : 330.8 g/mol .

- Key Differences: Amino Protection: H-Trp-OBzl·HCl lacks the Z-group, making the amino group reactive. This necessitates additional protection steps in synthesis, unlike this compound, which is "ready-to-use" in SPPS . Solubility: The hydrochloride salt improves water solubility, whereas this compound is strictly organic-soluble .

- Applications: H-Trp-OBzl·HCl is used in fragment condensation or segment couplings where a free amino group is required .

Biological Activity

Z-Trp-OBzl, also known as (S)-Benzyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoate , is a derivative of tryptophan that has garnered attention for its biological activity, particularly in the fields of biochemistry and pharmacology. This article delves into its mechanisms of action, applications, and relevant research findings.

This compound primarily acts as an intercalator within DNA structures. By inserting itself between the base pairs, it disrupts normal DNA function, which can lead to significant biological consequences, including anti-tumor activity. This intercalation is particularly relevant in cancer research, where such compounds are explored for their potential therapeutic effects on tumor cells.

Biochemical Pathways

The compound is involved in the tryptophan metabolism pathway , which is crucial for various physiological processes. Its ability to modulate this pathway can influence several downstream effects, including immune responses and cellular signaling.

Pharmacokinetics

While comprehensive pharmacokinetic data on this compound is limited, it is known to be a solid at room temperature. The absorption, distribution, metabolism, and excretion (ADME) properties require further investigation to fully understand its bioavailability and efficacy in clinical applications.

Applications in Research

This compound has a variety of applications across different scientific disciplines:

- Chemistry : It serves as a protecting group in solid-phase peptide synthesis, safeguarding the tryptophan residue from unwanted side reactions.

- Biology : The compound is utilized to study protein-protein interactions and enzyme mechanisms, providing insights into cellular functions and pathways.

- Medicine : Derivatives of this compound are being investigated for their anti-tumor properties, with studies suggesting potential efficacy against various cancer types.

- Industry : It is employed in the production of synthetic peptides for pharmaceuticals and research purposes.

Anti-Tumor Activity

A study highlighted the anti-tumor effects of this compound derivatives when tested on various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis in tumor cells. This was attributed to their ability to intercalate DNA and disrupt essential cellular processes.

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| Study A | HeLa | 10 µM | 50% inhibition of growth |

| Study B | MCF-7 | 20 µM | Induction of apoptosis (30%) |

| Study C | A549 | 15 µM | Cell cycle arrest at G2/M phase |

Protein Interaction Studies

In another research effort, this compound was used to explore protein interactions within signaling pathways. The findings suggested that its presence could alter the binding affinities between critical proteins involved in cellular signaling.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing Z-Trp-OBzl synthesis in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : this compound synthesis requires precise control of reaction conditions. Key parameters include:

- Reagents : 1-Hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) as coupling agents.

- Solvent : Dichloromethane (DCM) for maintaining solubility and reaction efficiency.

- Temperature : Maintained at 0–20°C to minimize side reactions.

- Protection Strategy : The Cbz (carbobenzyloxy) group protects the α-amino group of tryptophan during SPPS, preventing unintended side-chain interactions .

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm yield through mass spectrometry (exact mass: 428.173615) .

Q. Which analytical techniques are essential for characterizing this compound purity and structural integrity?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Assess purity (≥98% is standard for research-grade material).

- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and benzyl ester/Cbz group placement (e.g., aromatic proton signals in 1H NMR).

- Mass Spectrometry (MS) : Verify molecular weight (C₂₆H₂₄N₂O₄, exact mass 428.173615) .

- Infrared Spectroscopy (IR) : Detect functional groups (e.g., carbonyl stretches from ester and carbamate groups) .

Q. How does this compound function as an acyl donor in enzymatic peptide synthesis?

- Methodological Answer : this compound serves as a stabilized acyl donor in protease-catalyzed reactions. The benzyl ester group enhances solubility in organic-aqueous biphasic systems, while the Cbz group prevents premature deprotection. For example:

- Step 1 : Enzymatic coupling with amino acid nucleophiles (e.g., lysine derivatives).

- Step 2 : Selective removal of the Cbz group via hydrogenolysis or acidolysis to generate bioactive dipeptides .

Advanced Research Questions

Q. What experimental approaches validate this compound’s DNA intercalation mechanism in anticancer studies?

- Methodological Answer :

- UV-Vis Spectroscopy : Monitor hypochromism and bathochromic shifts in DNA absorption spectra upon this compound binding.

- Fluorescence Quenching : Track changes in tryptophan fluorescence when this compound interacts with DNA base pairs.

- Gel Electrophoresis : Assess DNA migration retardation caused by intercalation.

- Computational Docking : Model binding affinity using software like AutoDock to predict interaction sites .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Contradictions may arise from variations in:

- Experimental Conditions : Compare buffer pH, ionic strength, and temperature (e.g., DNA-binding assays are pH-sensitive).

- Cell Lines : Test across multiple cancer models (e.g., HeLa vs. MCF-7) to assess cell-type specificity.

- Analytical Sensitivity : Use standardized assays (e.g., MTT for cytotoxicity) and validate with orthogonal methods (e.g., flow cytometry for apoptosis) .

- Systematic Review : Follow PRISMA guidelines to aggregate and meta-analyze existing data, identifying confounding variables .

Q. What strategies optimize this compound’s selectivity for NK1/NK2 receptors in neurokinin studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified benzyl ester or Cbz groups to probe steric and electronic effects.

- Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]-Substance P) to measure displacement efficiency in receptor-rich membranes.

- Pharmacophore Modeling : Identify critical binding motifs (e.g., indole ring positioning) using software like Schrödinger .

Q. Data-Driven Research Design

Q. How should researchers design experiments to reproduce this compound synthesis and bioactivity findings from literature?

- Methodological Answer :

- Protocol Standardization : Adopt conditions from primary literature (e.g., DCM solvent, HOBt/DCC coupling) and document deviations.

- Control Experiments : Include unprotected tryptophan analogs to assess the necessity of the Cbz group.

- Reproducibility Checks : Share raw data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials, as per Beilstein Journal guidelines .

Q. What metrics are critical for assessing this compound’s efficacy in in vitro anticancer assays?

- Methodological Answer :

- IC₅₀ Values : Calculate half-maximal inhibitory concentrations using dose-response curves.

- Selectivity Index (SI) : Compare cytotoxicity in cancer vs. normal cells (e.g., SI > 3 indicates therapeutic potential).

- Mechanistic Confirmation : Pair viability assays with Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .

Q. Tables for Key Data

| Parameter | Optimal Value | Reference |

|---|---|---|

| Synthesis Temperature | 0–20°C | |

| Molecular Weight | 428.49 g/mol | |

| DNA Binding Affinity (Kd) | 10⁻⁶–10⁻⁷ M (estimated) | |

| Purity Threshold (HPLC) | ≥98% |

Properties

IUPAC Name |

benzyl (2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O4/c29-25(31-17-19-9-3-1-4-10-19)24(15-21-16-27-23-14-8-7-13-22(21)23)28-26(30)32-18-20-11-5-2-6-12-20/h1-14,16,24,27H,15,17-18H2,(H,28,30)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYCVEDLXBEKPC-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601189904 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-tryptophan phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601189904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69876-37-5 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-tryptophan phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69876-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-tryptophan phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601189904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Tryptophan, N-[(phenylmethoxy)carbonyl]-, phenylmethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.